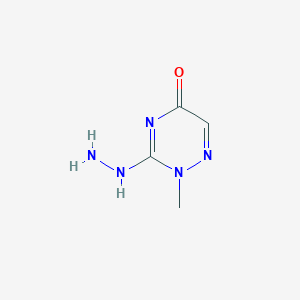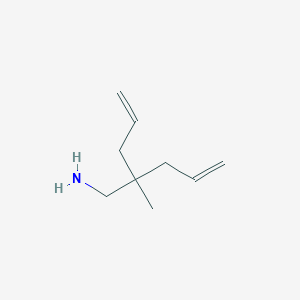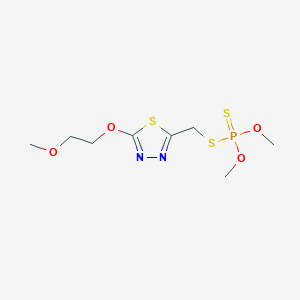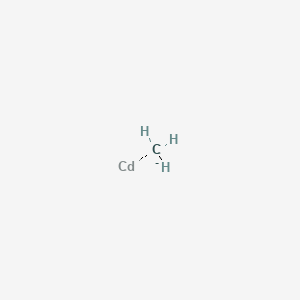
Cadmium, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dimethylcadmium is typically prepared by treating cadmium dihalides with methyl Grignard reagents or methyllithium . The general reaction is as follows: [ \text{CdBr}_2 + 2 \text{CH}_3\text{MgBr} \rightarrow \text{Cd(CH}_3\text{)}_2 + 2 \text{MgBr}_2 ] This method was first used in the initial preparation of dimethylcadmium . Industrial production methods are similar, involving the reaction of cadmium salts with organometallic reagents under controlled conditions to ensure safety and purity.
Analyse Des Réactions Chimiques
Dimethylcadmium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide.
Reduction: Can be reduced to elemental cadmium under specific conditions.
Substitution: Acts as an alkylating agent, replacing halides in organic compounds.
Common reagents used in these reactions include oxygen, hydrogen, and various halides. Major products formed from these reactions include cadmium oxide, elemental cadmium, and substituted organic compounds .
Applications De Recherche Scientifique
Dimethylcadmium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and in the preparation of cadmium selenide nanoparticles.
Biology: Studied for its toxicological effects and mechanisms of action in biological systems.
Industry: Utilized in MOCVD processes for the deposition of thin films in semiconductor manufacturing.
Mécanisme D'action
The mechanism of action of dimethylcadmium involves its ability to disrupt cellular processes through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways . It can induce oxidative stress, leading to cellular damage and apoptosis. Key molecular targets include mitochondria, where it disrupts ATP synthesis, and DNA, where it can cause direct damage and inhibit repair mechanisms .
Comparaison Avec Des Composés Similaires
Dimethylcadmium is similar to other organocadmium compounds such as diethylcadmium and diphenylcadmium . it is unique in its high volatility and toxicity, which make it particularly useful in MOCVD processes but also necessitate careful handling . Other similar compounds include dimethylzinc and dimethylmercury, which share some chemical properties but differ in their reactivity and applications .
Conclusion
Cadmium, methyl- is a versatile and highly reactive compound with significant applications in scientific research and industry. Its unique properties make it valuable in various fields, although its toxicity requires stringent safety measures during handling and use.
Propriétés
Numéro CAS |
42217-97-0 |
|---|---|
Formule moléculaire |
CH3Cd- |
Poids moléculaire |
127.45 g/mol |
Nom IUPAC |
cadmium;carbanide |
InChI |
InChI=1S/CH3.Cd/h1H3;/q-1; |
Clé InChI |
SMNQDJUNLYMAFF-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


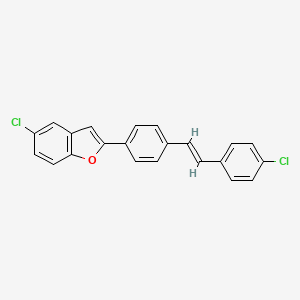
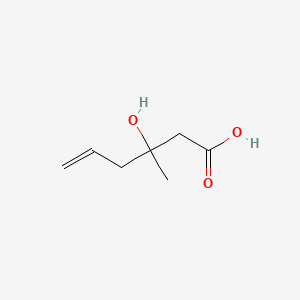
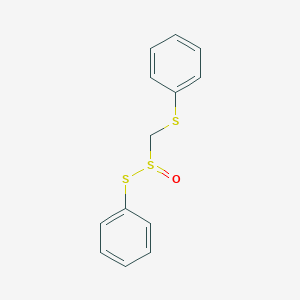
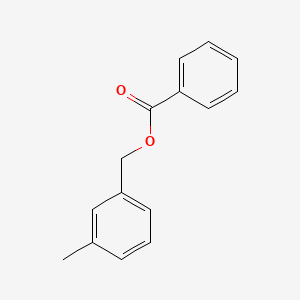

![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
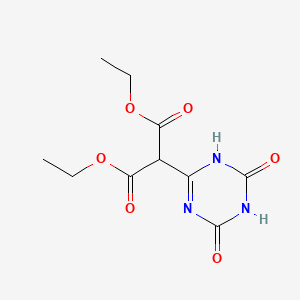
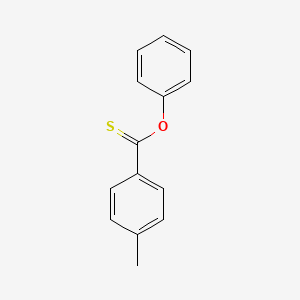
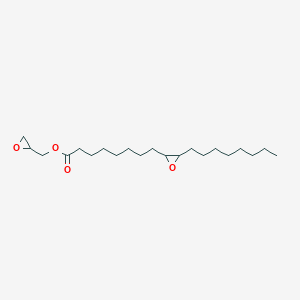
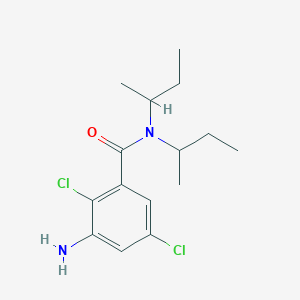
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
